molecular formula C9H10N2O B15279761 5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one

5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one

Cat. No.: B15279761
M. Wt: 162.19 g/mol
InChI Key: FMXZCWZVYUREAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one is a heterocyclic compound with a unique structure that incorporates both a pyrimidine ring and a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable amine with a diketone, followed by cyclization and reduction steps. The reaction conditions often require the use of solvents such as dioxane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups into the molecule.

Scientific Research Applications

5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-9H-cyclohepta[b]pyridin-9-one: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.

    6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-one: Another similar compound with slight variations in the ring structure.

Uniqueness

5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one is unique due to its specific ring structure and the presence of both a pyrimidine and a cycloheptane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5,6,7,8-tetrahydrocyclohepta[d]pyrimidin-9-one

InChI

InChI=1S/C9H10N2O/c12-8-4-2-1-3-7-5-10-6-11-9(7)8/h5-6H,1-4H2

InChI Key

FMXZCWZVYUREAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=NC=NC=C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.